3,3-Difluoro-4-methoxypyrrolidine hydrochloride

Description

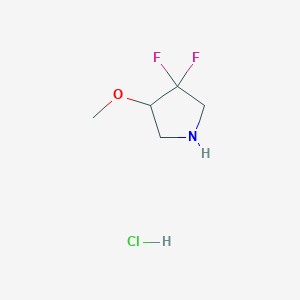

3,3-Difluoro-4-methoxypyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a molecular structure featuring a five-membered pyrrolidine ring substituted with two fluorine atoms at the 3-position, a methoxy group at the 4-position, and a hydrochloride salt. Its structural uniqueness arises from the combination of fluorine atoms (which enhance metabolic stability and lipophilicity) and the methoxy group (which contributes to hydrogen-bonding interactions). Commercial availability and pricing data indicate its use in high-throughput synthesis, with a listed price of $44.00/100 mg (AS56388) and $259.00 for bulk quantities .

Properties

IUPAC Name |

3,3-difluoro-4-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c1-9-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEGBCHRLKXDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3-Difluoro-4-methoxypyrrolidine hydrochloride typically involves the following steps:

Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from readily available precursors

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

3,3-Difluoro-4-methoxypyrrolidine hydrochloride undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where the difluoro or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

3,3-Difluoro-4-methoxypyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmaceutical development. Its unique chemical structure allows it to serve as a versatile building block in the synthesis of more complex compounds, which can exhibit significant biological activities.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that this compound may act as an enzyme inhibitor, which is crucial in the development of drugs targeting specific biological pathways. For instance, it has been investigated for its role in modulating neurotransmitter systems, potentially offering new avenues for treating neurological disorders.

Drug Development

As a building block in drug synthesis, this compound facilitates the creation of novel pharmaceuticals. Its fluorine atoms enhance the lipophilicity and metabolic stability of derivatives, making them more effective as drug candidates. The introduction of fluorine can significantly alter pharmacokinetics and pharmacodynamics, leading to improved efficacy and reduced side effects .

Agrochemical Applications

In addition to medicinal uses, this compound is explored in agrochemical formulations. Its properties can be utilized in developing pesticides or herbicides that require specific molecular characteristics to enhance activity against target pests while minimizing environmental impact.

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter modulation. The compound was tested for its ability to inhibit certain enzymes involved in neurotransmitter degradation. Results indicated a dose-dependent inhibition, suggesting potential use in treating conditions like depression or anxiety disorders .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. Several derivatives showed promising activity against gram-positive and gram-negative bacteria, indicating that modifications to the core structure can lead to enhanced antibacterial agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition for potential treatment of neurological disorders | Dose-dependent inhibition observed |

| Drug Development | Building block for novel pharmaceuticals | Enhanced efficacy through fluorination |

| Agrochemicals | Development of environmentally friendly pesticides | Effective against target pests with minimal side effects |

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Observations :

- Ring Size : The pyrrolidine ring (5-membered) in the target compound vs. piperidine (6-membered) in analogues affects conformational flexibility and steric interactions.

- Substitution Patterns : The 3,3-difluoro and 4-methoxy groups in the target compound distinguish it from piperidine derivatives with substitutions at the 4-position. Fluorine placement influences electronic effects (e.g., dipole moments) and binding affinity in target proteins .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): Molecular weight 303.83 g/mol, with a piperidine core and bulky diphenylmethoxy substituents. This compound’s higher molecular weight and lipophilicity contrast with the target compound’s smaller size and polar methoxy group .

- 3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine hydrochloride (CAS 1220032-40-5): Features a pyrrolidine ring with a chlorinated aromatic substituent, highlighting the versatility of pyrrolidine scaffolds in accommodating diverse functional groups .

Biological Activity

3,3-Difluoro-4-methoxypyrrolidine hydrochloride (CAS No. 1638764-85-8) is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by the presence of two fluorine atoms and a methoxy group, which may enhance its pharmacological properties compared to non-fluorinated analogs.

- Molecular Formula : C5H8ClF2N

- Molecular Weight : 151.57 g/mol

- Structural Features : The difluorination and methoxy substitution are critical for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The introduction of fluorine atoms can alter the compound's lipophilicity and metabolic stability, enhancing its bioavailability and efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has potential antibacterial properties against various strains of bacteria. The compound's structure may allow it to penetrate bacterial membranes effectively.

- Anticancer Properties : Some studies have indicated that this compound could inhibit the proliferation of cancer cell lines, although further investigation is necessary to elucidate its mechanism in cancer therapy.

- Neuroprotective Effects : There are emerging reports suggesting neuroprotective activities, potentially making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibitory effects on cancer cell lines | |

| Neuroprotective | Potential protective effects in vitro |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-negative bacteria, revealing significant inhibition at low concentrations (MIC values < 10 µg/mL). This suggests a promising role in combating antibiotic-resistant strains.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several human cancer cell lines, with IC50 values ranging from 20 to 50 µM depending on the cell type. Further mechanistic studies are warranted to understand the pathways involved.

- Neuroprotection Studies : In models of oxidative stress-induced neuronal damage, the compound showed protective effects, reducing cell death by approximately 30% compared to controls. These findings suggest potential applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-4-methoxypyrrolidine hydrochloride, considering stereochemical control and fluorination efficiency?

- Methodological Answer : A multi-step synthesis involving fluorination via agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is recommended. The methoxy group must be introduced early to avoid steric hindrance. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical for minimizing side reactions. Post-synthetic purification using recrystallization or column chromatography ensures stereochemical purity. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, especially regarding fluorine environments?

- Methodological Answer :

- 19F NMR : Essential for identifying fluorine chemical shifts and confirming difluoro substitution.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying the 3,3-difluoro configuration.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects methoxy C-O stretching (~1100 cm⁻¹) and NH/Cl interactions.

Cross-validation with reference standards (e.g., CAS 1070896-59-1 analogs) improves accuracy .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffers (pH 1–13) at 40–60°C. Monitor degradation products via HPLC/LC-MS to identify hydrolysis or oxidation pathways. For solid-state stability, use thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Store samples in desiccated, inert atmospheres to prevent hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate adjacent carbons for nucleophilic attack, while the methoxy group modulates ring strain. Density Functional Theory (DFT) calculations can map transition states and predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic influences. Contrast with non-fluorinated analogs (e.g., 4-methoxypyrrolidine) highlights fluorine’s role .

Q. How can computational methods predict and resolve contradictions in reaction yield data for derivatives of this compound?

- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to model solvent effects and steric interactions. Machine learning algorithms trained on existing reaction datasets (e.g., ICReDD’s databases) identify outliers and optimize conditions. Experimental validation using high-throughput screening (e.g., parallel reactors) resolves discrepancies between predicted and observed yields .

Q. What strategies address contradictory stability data in polar aprotic vs. protic solvents?

- Methodological Answer : Use molecular dynamics simulations to analyze solvation shells and hydrogen-bonding interactions. Experimental validation via NMR line-shape analysis quantifies solvent-induced conformational changes. For example, DMSO may stabilize the hydrochloride salt via strong hydrogen bonds, while methanol promotes dissociation. Cross-reference with structurally similar compounds (e.g., 3-fluoro-4-piperidinone hydrochloride) provides benchmarks .

Q. How does the hydrochloride salt form influence bioavailability in pharmacological studies?

- Methodological Answer : Evaluate solubility and permeability using:

- PAMPA Assays : Predict passive diffusion across membranes.

- pH-Solubility Profiles : Measure solubility in simulated gastric/intestinal fluids.

- Salt Disproportionation Tests : Assess stability in biological matrices.

Compare with freebase forms to determine if the hydrochloride enhances dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.